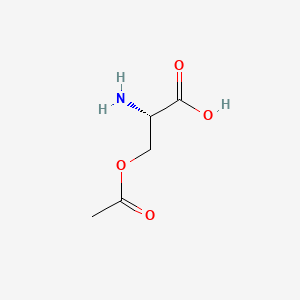

O-Acetylserine

Descripción

O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

O-acetyl-L-serine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.

RN given refers to (DL)-isome

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904718 | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5147-00-2, 25248-96-8 | |

| Record name | O-Acetyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-O-acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-acetyl-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of O-Acetylserine in the Cysteine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylserine (OAS) is a critical intermediate and signaling molecule at the heart of the cysteine biosynthesis pathway in bacteria and plants. This technical guide provides an in-depth exploration of the core mechanisms involving OAS, from its enzymatic synthesis to its regulatory functions. We delve into the intricate interplay between the key enzymes, serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS), the formation and significance of the cysteine synthase complex (CSC), and the role of OAS as a sensor of sulfur status, influencing gene expression. This document consolidates quantitative kinetic data, detailed experimental protocols, and visual representations of the associated pathways to serve as a comprehensive resource for researchers in the field.

The Core of Cysteine Biosynthesis: The Two-Step Enzymatic Reaction

The synthesis of cysteine from serine is a highly regulated two-step process. The first and often rate-limiting step is the acetylation of L-serine to form this compound (OAS), catalyzed by the enzyme serine acetyltransferase (SAT; EC 2.3.1.30). This reaction utilizes acetyl-CoA as the acetyl group donor.[1][2] The second step involves the insertion of a sulfide (B99878) molecule into OAS, releasing acetate (B1210297) and forming L-cysteine. This sulfhydrylation reaction is catalyzed by this compound sulfhydrylase (OASS; EC 2.5.1.47), also known as this compound (thiol)-lyase.[3][4]

The overall reaction can be summarized as follows:

-

L-Serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA (catalyzed by SAT)

-

O-Acetyl-L-serine + S²⁻ → L-Cysteine + Acetate + H₂O (catalyzed by OASS)

The Cysteine Synthase Complex: A Regulatory Hub

In many organisms, SAT and OASS associate to form a bi-enzyme complex known as the cysteine synthase complex (CSC) or cysteine synthase.[5] The formation of this complex is not for substrate channeling, as OAS readily diffuses from the complex. Instead, the CSC acts as a key regulatory unit, sensing the cellular sulfur status and modulating the rate of cysteine biosynthesis.

The stoichiometry of the CSC can vary, but it typically involves a hexameric SAT and multiple dimeric OASS units. The interaction is primarily mediated by the C-terminal tail of SAT inserting into the active site of OASS.

Regulation of Enzyme Activity within the Complex

The formation of the cysteine synthase complex has opposing effects on the activities of its constituent enzymes. When associated in the complex, SAT activity is enhanced, while OASS activity is inhibited. This dynamic regulation ensures that the production of OAS is tightly coupled to the availability of sulfide.

Under conditions of sufficient sulfur, sulfide levels are high, which stabilizes the CSC. This leads to increased SAT activity and the production of OAS. The large excess of free, active OASS in the cell then efficiently converts the released OAS into cysteine.

Conversely, under sulfur-limiting conditions, sulfide levels drop, leading to the accumulation of OAS. Elevated OAS levels promote the dissociation of the CSC. The dissociation inactivates SAT, thereby downregulating the production of OAS and conserving cellular resources.

This compound as a Signaling Molecule

Beyond its role as a metabolic intermediate, this compound functions as a crucial signaling molecule, particularly in response to sulfur availability. When sulfur is scarce, the resulting accumulation of OAS triggers a signaling cascade that upregulates the expression of genes involved in sulfate (B86663) uptake and assimilation. This includes genes encoding sulfate transporters and enzymes of the sulfur reduction pathway. This regulatory loop ensures a coordinated response to sulfur starvation, aiming to restore the cellular supply of this essential nutrient.

In bacteria, OAS, along with its isomer N-acetylserine (NAS), acts as an inducer of the cys regulon, a group of genes responsible for sulfate transport and reduction.

Quantitative Data

The kinetic parameters of the enzymes involved in cysteine biosynthesis are crucial for understanding the flux through the pathway and for developing kinetic models. The following tables summarize key quantitative data for serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS) from various organisms.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Escherichia coli SAT | L-Serine | 2,300 | 150 | 6.5 x 10⁴ | pH 8.0, 25°C | |

| Escherichia coli SAT | Acetyl-CoA | 130 | 150 | 1.15 x 10⁶ | pH 8.0, 25°C | |

| Soybean SAT | L-Serine | 1,500 | 340 | 2.27 x 10⁵ | pH 8.0, 30°C | |

| Soybean SAT | Acetyl-CoA | 100 | 340 | 3.4 x 10⁶ | pH 8.0, 30°C |

Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT)

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Arabidopsis thaliana OASS (Cytosolic) | This compound | 5,800 | 1,200 | 2.07 x 10⁵ | pH 7.5, 25°C | |

| Arabidopsis thaliana OASS (Plastidial) | This compound | 4,200 | 1,500 | 3.57 x 10⁵ | pH 7.5, 25°C | |

| Arabidopsis thaliana OASS (Mitochondrial) | This compound | 2,900 | 900 | 3.1 x 10⁵ | pH 7.5, 25°C | |

| Neisseria gonorrhoeae CysK (OASS) | This compound | 2,100 | 45.5 | 2.17 x 10⁴ | pH 7.4, 37°C | |

| Staphylococcus aureus CysK (OASS) | This compound | 1,400 | 23.8 | 1.7 x 10⁴ | pH 7.4, 37°C |

Table 2: Kinetic Parameters of this compound Sulfhydrylase (OASS)

| Organism/Condition | This compound Concentration | Reference |

| Arabidopsis thaliana (sulfur-sufficient) | ~1-5 nmol/g FW | |

| Arabidopsis thaliana (sulfur-deficient) | Up to 100-fold increase | |

| Potato (wild-type, adequate sulfur) | ~0.2 nmol/g FW | |

| Potato (cysE overexpressor, adequate sulfur) | ~0.2 nmol/g FW |

Table 3: Intracellular Concentrations of this compound (OAS)

Experimental Protocols

Serine Acetyltransferase (SAT) Activity Assay (DTNB-based)

This protocol is adapted from methods that utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the free thiol group of Coenzyme A (CoA) released during the SAT-catalyzed reaction.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

-

L-Serine stock solution (e.g., 200 mM)

-

Acetyl-CoA stock solution (e.g., 10 mM)

-

DTNB solution (e.g., 10 mM in reaction buffer)

-

Purified SAT enzyme

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing:

-

Reaction Buffer

-

L-Serine (final concentration, e.g., 10 mM)

-

Acetyl-CoA (final concentration, e.g., 0.5 mM)

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified SAT enzyme.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at the chosen temperature.

-

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

-

Add DTNB solution to the reaction mixture and incubate for 5-10 minutes at room temperature to allow for color development.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of CoA produced using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

This compound Sulfhydrylase (OASS) Activity Assay (Ninhydrin-based)

This protocol is based on the colorimetric detection of the product, L-cysteine, using an acid ninhydrin (B49086) reagent.

Materials:

-

Reaction Buffer: 100 mM HEPES-NaOH (pH 7.5)

-

This compound (OAS) stock solution (e.g., 100 mM, prepare fresh)

-

Sodium Sulfide (Na₂S) stock solution (e.g., 50 mM)

-

Dithiothreitol (DTT) stock solution (e.g., 100 mM)

-

Acid Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in a mixture of 30 mL glacial acetic acid and 20 mL concentrated HCl.

-

Purified OASS enzyme

-

Spectrophotometer capable of measuring absorbance at 560 nm.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

Reaction Buffer

-

DTT (final concentration, e.g., 2.5 mM)

-

Na₂S (final concentration, e.g., 5 mM)

-

Purified OASS enzyme

-

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding OAS (final concentration, e.g., 10 mM).

-

Incubate the reaction for a defined time (e.g., 5-10 minutes) at the chosen temperature.

-

Terminate the reaction by adding 20% (w/v) trichloroacetic acid.

-

Centrifuge to pellet any precipitate.

-

To an aliquot of the supernatant, add the acid ninhydrin reagent.

-

Heat the mixture at 100°C for 10 minutes.

-

Cool the mixture and measure the absorbance at 560 nm.

-

Determine the amount of cysteine produced by comparing to a standard curve of known L-cysteine concentrations.

Visualizing the Pathways and Workflows

Cysteine Biosynthesis Pathway

Caption: The two-step enzymatic pathway of cysteine biosynthesis.

Regulation of the Cysteine Synthase Complex

Caption: Regulation of the cysteine synthase complex by sulfur availability.

Experimental Workflow for SAT Activity Assay

Caption: Workflow for the DTNB-based SAT activity assay.

Conclusion

This compound stands as a linchpin in the biosynthesis of cysteine, serving not only as an essential precursor but also as a sophisticated signaling molecule that allows organisms to adapt to fluctuating sulfur availability. The intricate regulation of the cysteine synthase complex, governed by the levels of OAS and sulfide, provides a fine-tuned mechanism for controlling the flux through this vital metabolic pathway. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further unravel the complexities of cysteine metabolism and for professionals in drug development targeting this pathway. A thorough understanding of the role of OAS is paramount for advancements in agricultural biotechnology, microbiology, and the development of novel therapeutic agents.

References

- 1. Metabolic control analysis enabled the improvement of the L-cysteine production process with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Analysis of the Arabidopsis this compound(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assembly of the cysteine synthase complex and the regulatory role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Acetylserine: A Key Signaling Molecule in Bacterial and Plant Sulfur Metabolism and Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine (OAS) is a pivotal metabolite positioned at the intersection of carbon, nitrogen, and sulfur metabolism in both bacteria and plants. While its primary role is as a direct precursor to the amino acid cysteine, a growing body of evidence has established OAS as a critical signaling molecule. It acts as a sensor of the cellular sulfur status and orchestrates adaptive responses to nutrient availability and environmental stress. This technical guide provides a comprehensive overview of the synthesis, degradation, and signaling functions of OAS, with a focus on the underlying molecular mechanisms, quantitative data, and key experimental methodologies.

The Central Role of this compound in Cysteine Biosynthesis

The synthesis of cysteine from serine occurs in a two-step enzymatic pathway. The first and rate-limiting step is the acetylation of L-serine by serine acetyltransferase (SAT) , which utilizes acetyl-CoA as an acetyl group donor to produce this compound. Subsequently, This compound (thiol) lyase (OAS-TL) , also known as cysteine synthase, catalyzes the incorporation of sulfide (B99878) into OAS to form L-cysteine.

In both bacteria and plants, these two enzymes can physically interact to form a hetero-oligomeric complex known as the cysteine synthase complex (CSC) . The formation and dissociation of this complex are key regulatory points in cysteine biosynthesis. The CSC is stabilized by sulfide and dissociated by OAS[1]. Within the complex, SAT is active, while OAS-TL is largely inactive. This allows for the production and release of OAS, which can then be utilized by free, active OAS-TL for cysteine synthesis. This dynamic interplay ensures a tightly regulated supply of cysteine, preventing the accumulation of potentially toxic intermediates.

This compound Signaling in Bacteria

In bacteria such as Escherichia coli and Salmonella typhimurium, OAS, or its isomer N-acetylserine (NAS), functions as a key signaling molecule that induces the expression of the cys regulon. This regulon comprises a set of genes and operons responsible for the uptake and assimilation of sulfate (B86663) and the biosynthesis of cysteine.

The central regulator of the cys regulon is the transcriptional activator CysB , a member of the LysR family of regulatory proteins. In the absence of the inducer (NAS/OAS), CysB binds to the promoter regions of cys genes, but in a conformation that does not activate transcription[2]. The binding of NAS or OAS to CysB induces a conformational change that allows for the recruitment of RNA polymerase and the subsequent transcription of the target genes[2]. CysB also autoregulates its own expression by binding to its own promoter and repressing transcription, a repression that is relieved by the inducer.

The key components of the cys regulon in E. coli include genes for:

-

Sulfate transport: cysPUWAM

-

Sulfate reduction: cysDNC, cysHIJ

-

Cysteine synthesis: cysK, cysM

-

Regulation: cysB

Signaling Pathway Diagram: this compound Signaling in E. coli

References

O-Acetylserine: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylserine (OAS) is a pivotal, yet often overlooked, alpha-amino acid intermediate situated at the crossroads of carbon, nitrogen, and sulfur metabolism in bacteria, plants, and fungi. While not one of the canonical 20 proteinogenic amino acids, its significance extends far beyond that of a simple metabolic intermediate. OAS is the direct precursor to L-cysteine and plays a crucial role as a signaling molecule, regulating the expression of genes involved in sulfur assimilation. This technical guide provides an in-depth exploration of the discovery, chemical properties, and multifaceted biological roles of this compound, with a focus on the enzymatic machinery that governs its synthesis and consumption.

Discovery of this compound

The discovery of this compound is intrinsically linked to the elucidation of the L-cysteine biosynthetic pathway. The pioneering work of Nicholas M. Kredich and Gordon M. Tomkins in the 1960s laid the foundation for our current understanding. Through their meticulous studies on Escherichia coli and Salmonella typhimurium, they unraveled the enzymatic steps leading to cysteine formation.[1][2][3][4] Their 1966 publication in the Journal of Biological Chemistry detailed the enzymic synthesis of L-cysteine, identifying the key enzymes and intermediates involved.[1] Subsequent work by Kredich and his colleagues further characterized the "cysteine synthetase" complex, a bifunctional protein complex responsible for the final steps of cysteine biosynthesis, firmly establishing this compound as the crucial intermediate. This enzymatic pathway, first detailed in these seminal studies, involves two key enzymes: Serine Acetyltransferase (SAT) and this compound Sulfhydrylase (OAS-TL).

Chemical Properties of this compound

This compound is an alpha-amino acid with the chemical formula C5H9NO4. Its structure consists of a serine backbone with an acetyl group attached to the side-chain oxygen.

| Property | Value | Source |

| Molecular Formula | C5H9NO4 | |

| Molecular Weight | 147.13 g/mol | |

| IUPAC Name | (2S)-3-(acetyloxy)-2-aminopropanoic acid | |

| CAS Number | 5147-00-2 | |

| Appearance | White to off-white solid | |

| Solubility in Water | 29 mg/mL in DMSO | |

| pKa (Strongest Acidic) | ~1.86 | |

| pKa (Strongest Basic) | ~8.6 |

Biosynthesis and Metabolism of this compound

This compound is synthesized in a two-step pathway that serves as the primary route for the incorporation of inorganic sulfur into an organic molecule, L-cysteine. This pathway is absent in mammals, making the enzymes involved potential targets for antimicrobial drug development.

Cysteine Biosynthesis Pathway

The biosynthesis of cysteine from serine involves the following two enzymatic reactions:

-

Formation of this compound: Serine acetyltransferase (SAT; EC 2.3.1.30) catalyzes the acetylation of L-serine using acetyl-CoA as the acetyl donor, producing this compound and coenzyme A.

-

Formation of L-Cysteine: this compound sulfhydrylase (OAS-TL; EC 2.5.1.47), also known as cysteine synthase, catalyzes the replacement of the acetyl group of OAS with sulfide (B99878) (S²⁻), yielding L-cysteine and acetate.

In some bacteria, a second isoform of OAS-TL, OAS-TL B (CysM), can utilize thiosulfate (B1220275) instead of sulfide.

Methionine Biosynthesis

This compound also plays an indirect but critical role in the biosynthesis of methionine in plants and microorganisms. The sulfur atom in methionine is derived from cysteine, which is synthesized from this compound. Therefore, the regulation of OAS production has cascading effects on the synthesis of another essential sulfur-containing amino acid.

Enzymology of this compound Metabolism

The synthesis and utilization of this compound are tightly regulated by the enzymes Serine Acetyltransferase (SAT) and this compound Sulfhydrylase (OAS-TL).

Serine Acetyltransferase (SAT)

SAT is a key regulatory enzyme in the cysteine biosynthetic pathway. It is subject to feedback inhibition by the end-product, L-cysteine. This regulation is crucial for maintaining cellular cysteine homeostasis.

This compound Sulfhydrylase (OAS-TL)

OAS-TL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step of cysteine synthesis. In many organisms, SAT and OAS-TL form a bi-enzyme complex called the cysteine synthase complex. The formation of this complex is regulated by the concentrations of OAS and sulfide.

Kinetic Parameters

The following tables summarize the kinetic parameters for SAT and OAS-TL from various organisms.

Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT)

| Organism | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source |

| Mycobacterium tuberculosis | Acetyl-CoA | 0.0513 | 0.0073 | - | |

| Mycobacterium tuberculosis | L-Serine | 0.0264 | 0.0073 | - | |

| Neisseria gonorrhoeae | Acetyl-CoA | 0.149 | - | 1444 (hexamer) | |

| Neisseria gonorrhoeae | L-Serine | 1.21 | - | 1444 (hexamer) | |

| Escherichia coli | Acetyl-CoA | - | - | - | |

| Escherichia coli | L-Serine | - | - | - |

Table 2: Kinetic Parameters of this compound Sulfhydrylase (OAS-TL)

| Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source |

| Arabidopsis thaliana (isoform A) | This compound | 310 - 690 | - | - | |

| Arabidopsis thaliana (isoform B) | This compound | 310 - 690 | - | - | |

| Arabidopsis thaliana (isoform C) | This compound | 310 - 690 | - | - | |

| Arabidopsis thaliana (isoforms A, B, C) | Sulfide | 3 - 6 | - | - | |

| Methanosarcina thermophila | Sulfide | 500 | 129 | - | |

| Aeropyrum pernix K1 | This compound | 28,000 | - | 202 | |

| Aeropyrum pernix K1 | Sulfide | < 200 | - | 202 | |

| Datura innoxia (isoforms A, B, C) | - | - | 870 - 893 | - |

This compound as a Signaling Molecule

Beyond its role as a metabolic intermediate, this compound has emerged as a critical signaling molecule in both plants and bacteria, primarily in response to sulfur availability.

Regulation of the Cysteine Regulon in Bacteria

In bacteria, this compound and its isomer, N-acetylserine (NAS), act as inducers of the cys regulon, a group of genes responsible for sulfate (B86663) transport and assimilation. Under conditions of sulfur limitation, OAS accumulates and, along with NAS, binds to the transcriptional regulator CysB, activating the expression of the cys genes.

Sulfur-Status Signaling in Plants

In plants, this compound accumulation is a hallmark of sulfur deprivation. It acts as a positive regulator, inducing the expression of genes involved in sulfate uptake and reduction, such as high-affinity sulfate transporters and ATP sulfurylase. This signaling role allows plants to adapt their metabolism to changing sulfur availability in the environment.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the acetylation of L-serine using acetic anhydride (B1165640) in the presence of a catalyst. The product can be purified by recrystallization.

Assay of Serine Acetyltransferase (SAT) Activity

SAT activity can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm due to the reaction of the product, Coenzyme A, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM L-serine

-

0.5 mM Acetyl-CoA

-

0.2 mM DTNB

-

Enzyme extract

The reaction is initiated by the addition of acetyl-CoA and the change in absorbance is monitored over time.

Assay of this compound Sulfhydrylase (OAS-TL) Activity

OAS-TL activity is typically determined by measuring the rate of L-cysteine formation. A common method is the acidic ninhydrin (B49086) assay, which detects the produced cysteine.

Reaction Mixture:

-

100 mM HEPES-NaOH buffer, pH 7.5

-

10 mM this compound

-

5 mM Na₂S

-

2.5 mM Dithiothreitol (DTT)

-

Enzyme extract

The reaction is initiated by the addition of this compound, incubated at a specific temperature (e.g., 25°C), and then stopped by the addition of trichloroacetic acid. The amount of cysteine formed is then quantified.

Analysis of this compound by HPLC

This compound levels in biological samples can be quantified using High-Performance Liquid Chromatography (HPLC). A common method involves pre-column derivatization with a fluorescent tag, such as monobromobimane, followed by separation on a reverse-phase column and detection by fluorescence.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway in bacteria.

Experimental Workflow for OAS-TL Assay

Caption: Experimental workflow for the this compound Sulfhydrylase (OAS-TL) assay.

Conclusion

This compound stands as a molecule of profound importance in the metabolic landscape of a vast array of organisms. Its discovery was a landmark achievement in understanding sulfur metabolism, and ongoing research continues to unveil its intricate roles in cellular regulation. For researchers in the fields of biochemistry, microbiology, plant science, and drug development, a thorough understanding of this compound's chemistry and biology is essential. The absence of its biosynthetic pathway in humans underscores its potential as a target for novel antimicrobial agents, making it a subject of continued and significant scientific inquiry.

References

- 1. The enzymic synthesis of L-cysteine in Escherichia coli and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of cysteine synthetase, a bifunctional protein complex, from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of this compound sulfhydrylase B by L-cysteine in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The purification and characterization of this compound sulfhydrylase-A from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Acetylserine Accumulation Under Sulfur Deprivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur is an essential macronutrient for all living organisms, playing a critical role in the synthesis of amino acids, coenzymes, and various secondary metabolites. In plants, sulfur deprivation triggers a complex signaling network to optimize the uptake and assimilation of available sulfur. A key signaling molecule in this response is O-acetylserine (OAS), which accumulates under sulfur-deficient conditions. This technical guide provides an in-depth overview of the mechanisms underlying OAS accumulation, its role as a signaling molecule, and the downstream effects on gene expression. We present quantitative data on the metabolic and transcriptomic changes, detailed experimental protocols for key analyses, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding of this critical stress response pathway.

Introduction

Under conditions of sulfur sufficiency, the enzyme serine acetyltransferase (SERAT) synthesizes this compound (OAS) from L-serine and acetyl-CoA. OAS then serves as the carbon backbone for the incorporation of sulfide (B99878), a reaction catalyzed by this compound (thiol) lyase (OAS-TL) to produce cysteine. This process is tightly regulated, in part, through the formation of a hetero-oligomeric cysteine synthase complex (CSC) composed of SERAT and OAS-TL. The stability and activity of the CSC are influenced by the intracellular concentrations of sulfide and OAS.

When sulfur becomes limited, the intracellular pool of sulfide decreases. This leads to the dissociation of the CSC, resulting in an increase in free SERAT activity and a subsequent accumulation of OAS.[1] This accumulation of OAS is not merely a metabolic consequence but serves as a pivotal signal that initiates a transcriptional reprogramming to adapt to the low-sulfur environment.[2][3]

Quantitative Changes Under Sulfur Deprivation

The accumulation of OAS under sulfur deprivation leads to significant changes in the expression of a specific set of genes, often referred to as the "OAS cluster." This cluster includes genes involved in sulfur uptake, assimilation, and the regulation of sulfur-containing secondary metabolites.

Table 1: Fold Change in OAS Cluster Gene Expression in Arabidopsis thaliana Under Sulfur Deprivation

| Gene | Function | Fold Change (Sulfur-Deficient vs. Sufficient) | Reference |

| SDI1 (Sulfur Deficiency Induced 1) | Represses glucosinolate biosynthesis | ~80-fold increase | [2] |

| SDI2 (Sulfur Deficiency Induced 2) | Represses glucosinolate biosynthesis | ~20-fold increase | [2] |

| APR3 (APS Reductase 3) | Sulfate (B86663) assimilation | Significantly upregulated | |

| SHM7/MSA1 (Serine Hydroxymethyltransferase 7) | S-adenosylmethionine biosynthesis regulation | Significantly upregulated | |

| GGCT2;1 (Gamma-glutamyl Cyclotransferase 2;1) | Glutathione homeostasis | Significantly upregulated | |

| LSU1 (Low Sulfur Upregulated 1) | Stress response coordination | Significantly upregulated |

Table 2: this compound Levels in Arabidopsis thaliana Under Sulfur Deprivation

| Condition | This compound Concentration (relative units) | Reference |

| Constitutive Sulfur Starvation | Stronger accumulation compared to induced starvation | |

| Induced Sulfur Starvation | Significant accumulation |

Note: Specific quantitative values for OAS concentration can vary depending on the experimental conditions and the method of quantification. The provided data indicates a significant and consistent accumulation under sulfur-limiting conditions.

Signaling Pathways

The accumulation of OAS triggers a signaling cascade that leads to the transcriptional regulation of sulfur-responsive genes. A key transcription factor in this pathway is SULFUR LIMITATION 1 (SLIM1). While the expression of SLIM1 itself is not significantly altered by sulfur status, its activity is modulated post-transcriptionally, leading to the induction of the OAS cluster genes.

Experimental Protocols

Hydroponic Culture and Sulfur Deprivation of Arabidopsis thaliana

This protocol describes a method for growing Arabidopsis thaliana in a hydroponic system to impose controlled sulfur deprivation.

Materials:

-

Arabidopsis thaliana seeds

-

1.5 mL microcentrifuge tubes

-

Pipette tip boxes (96-well) or other suitable containers

-

Rockwool plugs or agar-filled microcentrifuge tube lids

-

Modified Long-Ashton or Hoagland's nutrient solution (with and without sulfate)

-

Growth chamber with controlled light and temperature

Procedure:

-

Sterilization: Surface-sterilize Arabidopsis seeds using chlorine gas or a bleach solution followed by sterile water rinses.

-

Germination: Place sterilized seeds on rockwool plugs or agar-filled microcentrifuge tube lids placed in a container with a small amount of sterile, low-strength nutrient solution.

-

Stratification: Stratify the seeds at 4°C for 2-4 days in the dark to promote uniform germination.

-

Growth Conditions: Transfer the germination setup to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C.

-

Transfer to Hydroponics: After 7-10 days, transfer the seedlings to the hydroponic system. The roots should be submerged in the nutrient solution.

-

Sulfur Deprivation Treatment:

-

Control (+S): Grow plants in a complete nutrient solution containing a standard concentration of sulfate (e.g., 750 µM MgSO₄).

-

Sulfur-deficient (-S): Grow plants in a modified nutrient solution where the sulfate source (e.g., MgSO₄) is replaced with a non-sulfur containing salt (e.g., MgCl₂) to maintain the cation balance. The final sulfate concentration should be significantly reduced (e.g., 15 µM).

-

-

Nutrient Solution Replacement: Replace the nutrient solution every 3-5 days to maintain stable nutrient concentrations.

-

Harvesting: Harvest root and shoot tissues separately at desired time points, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.

Quantification of this compound by HPLC

This protocol outlines a method for the extraction and quantification of OAS from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Frozen plant tissue

-

Extraction buffer (e.g., 0.1 M HCl)

-

Derivatization reagent (e.g., AccQ-Tag)

-

HPLC system with a fluorescence detector

-

OAS standard

-

Microcentrifuge tubes, liquid nitrogen, mortar and pestle

Procedure:

-

Extraction:

-

Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Add 1 mL of ice-cold extraction buffer (e.g., 0.1 M HCl) and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a microcentrifuge tube and centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Derivatization: Follow the manufacturer's instructions for the chosen derivatization reagent (e.g., Waters AccQ-Tag Ultra Derivatization Kit). This typically involves mixing a specific volume of the extract with the derivatizing agent and incubating for a set time.

-

HPLC Analysis:

-

Inject the derivatized sample onto a suitable HPLC column (e.g., a C18 column).

-

Use a gradient of appropriate mobile phases (e.g., acetate (B1210297) buffer and acetonitrile) to separate the derivatized amino acids.

-

Detect the derivatized OAS using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized OAS standard.

-

Quantify the amount of OAS in the samples by comparing their peak areas to the standard curve.

-

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression of OAS cluster genes using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Frozen plant tissue

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from ~100 mg of frozen plant tissue using a preferred RNA extraction method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, gene-specific forward and reverse primers, and SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Protein Extraction and Western Blotting for SERAT

This protocol describes the extraction of total protein from plant tissues and the detection of SERAT by Western blotting.

Materials:

-

Frozen plant tissue

-

Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford or BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SERAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize ~100 mg of frozen plant tissue in ice-cold protein extraction buffer.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of the extracts using a Bradford or BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SERAT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Conclusion

The accumulation of this compound under sulfur deprivation is a critical signaling event in the plant's response to this nutritional stress. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative changes, and experimental methodologies associated with this process. The data tables and signaling pathway diagrams offer a clear and concise summary for researchers. The detailed protocols provide a practical foundation for investigating the role of OAS and the broader sulfur starvation response. A thorough understanding of this pathway is essential for developing strategies to improve crop resilience and nutritional quality in sulfur-limited environments, and may offer insights for drug development targeting metabolic pathways.

References

- 1. Analysis of the Arabidopsis this compound(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. New insights into the regulation of plant metabolism by this compound: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Geography of Cysteine Precursor Synthesis: A Deep Dive into the Subcellular Localization of O-Acetylserine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine (OAS) is a pivotal metabolic intermediate, standing at the crossroads of carbon, nitrogen, and sulfur assimilation pathways in plants and bacteria. It serves as the immediate precursor for the synthesis of cysteine, a crucial amino acid for protein structure and the biosynthesis of a plethora of essential sulfur-containing compounds, including glutathione, methionine, and iron-sulfur clusters. The synthesis of OAS is catalyzed by the enzyme serine acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to L-serine. The subsequent reaction, the incorporation of sulfide (B99878) into OAS to form cysteine, is catalyzed by this compound (thiol) lyase (OAS-TL). The precise regulation and compartmentalization of OAS synthesis are critical for maintaining cellular homeostasis and responding to environmental cues. This technical guide provides a comprehensive overview of the subcellular localization of OAS synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Subcellular Localization of this compound Synthesis: A Tripartite System

In plant cells, the synthesis of this compound is not confined to a single location but is distributed across three distinct subcellular compartments: the cytosol, mitochondria, and plastids (including chloroplasts).[1][2] This compartmentalization allows for intricate regulation and integration with other metabolic pathways occurring in these organelles. The enzymes responsible for OAS and subsequent cysteine synthesis, SAT and OAS-TL respectively, exist as multiple isoforms with specific targeting to these compartments.[3][4]

Quantitative Distribution of Key Enzymes

The relative contribution of each compartment to the total cellular OAS and cysteine synthesis capacity varies between plant species and tissues. Subcellular fractionation studies followed by enzyme activity assays have provided valuable quantitative insights into the distribution of SAT and OAS-TL.

| Plant Species | Tissue | Compartment | Serine Acetyltransferase (SAT) Activity (% of Total) | This compound (thiol) Lyase (OAS-TL) Activity (% of Total) | Reference |

| Pea (Pisum sativum) | Leaves | Cytosol | 14 | ~45 | [4] |

| Mitochondria | 76 | ~10 | |||

| Plastids | 10 | ~45 | |||

| Arabidopsis thaliana | Leaves | Cytosol | Minor contribution from SERAT1;1 | 44 (OAS-TL A) | |

| Mitochondria | Major contribution from SERAT2;2 | Minor contribution (OAS-TL C) | |||

| Plastids | Minor contribution from SERAT2;1 | 54 (OAS-TL B) | |||

| Cauliflower (Brassica oleracea) | Inflorescence | Cytosol | Present | Present | |

| Mitochondria | Present | Present | |||

| Proplastids | Present | Present | |||

| Spinach (Spinacia oleracea) | Leaves | Cytosol | Present | Present | |

| Mitochondria | Present | Present | |||

| Chloroplasts | Present | Present |

Table 1: Subcellular Distribution of Serine Acetyltransferase (SAT) and this compound (thiol) Lyase (OAS-TL) Activities in Various Plant Species. The data highlights the significant contribution of mitochondria to total SAT activity in pea leaves, while OAS-TL activity is more evenly distributed between the cytosol and plastids. In Arabidopsis, specific isoforms of OAS-TL contribute differently to the total activity in each compartment.

| Isoform (Arabidopsis thaliana) | Subcellular Localization | Specific Activity (µmol min⁻¹ mg⁻¹) |

| OAS-TL A | Cytosol | ~900 |

| OAS-TL B | Plastids | ~550 |

| OAS-TL C | Mitochondria | ~550 |

Table 2: Specific Activities of Recombinant this compound (thiol) Lyase (OAS-TL) Isoforms from Arabidopsis thaliana. This data, obtained from purified recombinant proteins, provides insight into the catalytic efficiency of the different isoforms.

Signaling Pathways and Regulatory Networks

The synthesis of OAS is tightly regulated and integrated with the sulfur assimilation pathway. The formation of a multi-enzyme complex, the cysteine synthase complex (CSC), composed of SAT and OAS-TL, plays a central regulatory role.

Figure 1: Subcellular Compartmentalization of this compound Synthesis. This diagram illustrates the synthesis of this compound (OAS) and cysteine in the cytosol, mitochondria, and plastids of a plant cell. Each compartment possesses its own isoforms of serine acetyltransferase (SAT) and this compound (thiol) lyase (OAS-TL). Transport of intermediates like OAS and sulfide between compartments is also depicted.

Experimental Protocols

Determining the subcellular localization of OAS synthesis relies on a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation of Plant Leaf Tissue

This protocol describes the isolation of intact chloroplasts, mitochondria, and cytosolic fractions from plant leaves, adapted from methodologies used for pea and spinach.

Materials:

-

Fresh plant leaf tissue (e.g., pea, spinach, Arabidopsis)

-

Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA, 5 mM DTT)

-

Wash buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA)

-

Percoll or sucrose (B13894) solutions for density gradients

-

Homogenizer (e.g., blender or mortar and pestle)

-

Miracloth or nylon mesh

-

Refrigerated centrifuge and rotors

Procedure:

-

Harvest fresh leaf tissue and keep on ice.

-

Homogenize the tissue in ice-cold grinding buffer.

-

Filter the homogenate through layers of Miracloth or nylon mesh to remove debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.

-

Carefully collect the supernatant. The pellet contains the crude chloroplast fraction.

-

To purify chloroplasts, resuspend the pellet in wash buffer and layer onto a Percoll or sucrose density gradient. Centrifuge at a higher speed (e.g., 5,000 x g for 10 minutes). Intact chloroplasts will form a band at a specific density.

-

To isolate mitochondria, centrifuge the supernatant from step 4 at a higher speed (e.g., 12,000 x g for 15 minutes). The resulting pellet is the crude mitochondrial fraction.

-

Further purify the mitochondria by resuspending the pellet and using a density gradient as with chloroplasts.

-

The final supernatant after the mitochondrial pelleting step is considered the cytosolic fraction.

-

Assess the purity of each fraction using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and chlorophyll (B73375) content for chloroplasts).

Figure 2: Workflow for Subcellular Fractionation. This diagram outlines the key steps in separating chloroplasts, mitochondria, and the cytosolic fraction from plant leaf tissue using differential centrifugation and density gradients.

Enzyme Activity Assays

Serine Acetyltransferase (SAT) Assay: SAT activity is typically measured by monitoring the formation of OAS from L-serine and acetyl-CoA.

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), L-serine, and acetyl-CoA.

-

Initiate the reaction by adding the subcellular fraction extract.

-

Incubate at a specific temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding acid).

-

Quantify the amount of OAS produced, for example, by a colorimetric assay after conversion to a hydroxamate derivative.

This compound (thiol) Lyase (OAS-TL) Assay: OAS-TL activity is determined by measuring the rate of cysteine formation from OAS and a sulfide donor.

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), OAS, and a sulfide source (e.g., Na₂S).

-

Start the reaction by adding the subcellular fraction extract.

-

Incubate at a specific temperature (e.g., 30°C).

-

Stop the reaction.

-

Quantify the cysteine produced using a method such as the ninhydrin (B49086) assay, which develops a pink color with cysteine.

Western Blot Analysis

Western blotting is used to detect and quantify specific SAT and OAS-TL isoforms in the isolated subcellular fractions.

Procedure:

-

Separate proteins from each subcellular fraction by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the SAT or OAS-TL isoform of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Wash the membrane thoroughly.

-

Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

-

Quantify the band intensities to determine the relative abundance of the protein in each fraction.

In Vivo Localization using Green Fluorescent Protein (GFP) Fusions

This technique allows for the visualization of the subcellular localization of SAT and OAS-TL isoforms in living cells.

Procedure:

-

Clone the coding sequence of the SAT or OAS-TL isoform of interest in-frame with the gene for GFP in a suitable plant expression vector.

-

Transform plant cells (e.g., protoplasts) or whole plants with the GFP-fusion construct.

-

Observe the transformed cells or tissues using a confocal laser scanning microscope.

-

The green fluorescence of the GFP fusion protein will reveal the subcellular compartment(s) to which the protein is targeted.

-

Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria or chlorophyll autofluorescence for chloroplasts) can confirm the localization.

Conclusion

The synthesis of this compound, a critical step in cysteine biosynthesis, is a highly compartmentalized process in plant cells, occurring in the cytosol, mitochondria, and plastids. This distributed system, involving multiple isoforms of serine acetyltransferase and this compound (thiol) lyase, allows for precise regulation and integration with the metabolic activities of each organelle. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals seeking to understand and manipulate this vital metabolic pathway for applications in agriculture and drug development. The continued investigation into the interplay between these subcellular compartments will undoubtedly unveil further layers of complexity and regulatory sophistication in plant sulfur metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Arabidopsis this compound(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcellular distribution of serine acetyltransferase from Pisum sativum and characterization of an Arabidopsis thaliana putative cytosolic isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methods for the Detection and Quantification of O-Acetylserine in Plant Tissue Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetylserine (OAS) is a crucial, non-proteinogenic amino acid intermediate in the cysteine biosynthesis pathway in plants and bacteria.[1][2] It is formed from the acetylation of serine by the enzyme serine acetyltransferase (SAT).[3][4] Subsequently, the enzyme this compound (thiol) lyase (OAS-TL) catalyzes the reaction between OAS and sulfide (B99878) to produce cysteine.[3] Beyond its role as a metabolic intermediate, OAS functions as a key signaling molecule, linking carbon, nitrogen, and sulfur assimilation pathways. OAS levels are known to accumulate under conditions of sulfur deprivation and other stresses, triggering transcriptional responses that regulate sulfate (B86663) uptake and reduction. Accurate quantification of OAS in plant tissues is therefore essential for studies in plant physiology, stress response, and metabolic engineering. This document provides detailed protocols for the detection and quantification of OAS using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification of this compound by HPLC

High-Performance Liquid Chromatography is a widely used technique for the separation and quantification of amino acids and related metabolites. For OAS analysis, a pre-column derivatization step is typically required to attach a fluorescent tag, enhancing detection sensitivity.

Experimental Protocol

1. Plant Tissue Extraction

-

Harvest fresh plant material (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to halt all metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer approximately 0.1 g of the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold 0.1 M HCl.

-

Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes, with frequent shaking.

-

Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new, clean tube. This is the crude extract ready for derivatization.

2. Derivatization with AccQ-Tag™ This protocol is based on the Waters AccQ-Tag™ method, which is effective for derivatizing primary and secondary amines.

-

In a clean microcentrifuge tube, mix 10 µL of the plant extract supernatant with 70 µL of AccQ-Tag Ultra Borate Buffer.

-

Add 20 µL of dissolved AccQ-Tag Ultra Reagent, vortex for 10 seconds, and let it stand at room temperature for 1 minute.

-

Heat the mixture at 55°C for 10 minutes to complete the derivatization.

-

The sample is now ready for HPLC analysis.

3. HPLC Conditions

-

HPLC System: A system equipped with a fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., Waters AccQ-Tag Ultra C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: AccQ-Tag Ultra Eluent A.

-

Mobile Phase B: AccQ-Tag Ultra Eluent B.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 45°C.

-

Injection Volume: 1-5 µL.

-

Fluorescence Detection: Excitation at 266 nm, Emission at 473 nm.

-

Gradient Elution: A suitable gradient must be optimized to separate OAS from other amino acids and interfering compounds. A typical gradient would involve starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

4. Quantification

-

Prepare a standard curve by derivatizing known concentrations of this compound (e.g., 0, 10, 25, 50, 100, 250 µM) using the same protocol.

-

Plot the peak area of the OAS standard against its concentration to generate a linear regression curve.

-

Calculate the concentration of OAS in the plant samples by comparing their peak areas to the standard curve.

Method 2: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity for metabolite analysis. This method requires a two-step derivatization process to make the non-volatile OAS amenable to gas-phase analysis.

Experimental Protocol

1. Plant Tissue Extraction

-

Follow the same extraction protocol as described in the HPLC method (Section 1.1). After extraction, the supernatant should be completely dried before derivatization.

2. Sample Derivatization

-

Lyophilize (freeze-dry) 50-100 µL of the acidic supernatant to complete dryness.

-

Step 1 (Methoximation): Add 20 µL of 20 mg/mL Methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.

-

Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. This step replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

3. GC-MS Conditions

-

GC-MS System: A standard GC-MS system with an Electron Ionization (EI) source.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: Increase to 280°C at a rate of 5°C/min.

-

Hold at 280°C for 5-10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50-600.

-

4. Quantification

-

Identify the derivatized OAS peak based on its retention time and mass spectrum (comparison with a pure standard and spectral libraries).

-

Quantification is performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled serine) to correct for variations in extraction and derivatization efficiency.

-

Prepare a standard curve using known concentrations of OAS with a fixed amount of the internal standard.

-

The concentration of OAS in the sample is determined by the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data Summary

The performance of analytical methods can vary based on the instrumentation, plant matrix, and specific protocol optimizations. The following table provides a general comparison of the described techniques for metabolite quantification.

| Parameter | HPLC with Fluorescence Detection | GC-MS |

| Specificity | Moderate to High (dependent on chromatographic separation) | Very High (based on both retention time and mass fragmentation pattern) |

| Sensitivity | High (picomole to femtomole range) | Very High (picomole to femtomole range) |

| Throughput | Moderate | Moderate |

| Derivatization | Required (e.g., AccQ-Tag) | Required (e.g., Silylation) |

| Instrumentation Cost | Moderate | High |

| Primary Use | Targeted quantification of known compounds | Targeted quantification and untargeted metabolic profiling |

Visualizations

Workflow and Pathway Diagrams

Caption: General workflow for this compound quantification.

Caption: Cysteine biosynthesis and OAS signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the Arabidopsis this compound(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Activity of this compound(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

Purifying Recombinant O-acetylserine Sulfhydrylase: A Guide for Researchers

Application Notes and Protocols for the Expression, Purification, and Characterization of Recombinant O-acetylserine Sulfhydrylase (OASS)

This compound sulfhydrylase (OASS), also known as cysteine synthase, is a key enzyme in the cysteine biosynthesis pathway in bacteria, plants, and archaea. It catalyzes the final step in this pathway: the conversion of this compound (OAS) and sulfide (B99878) into L-cysteine and acetate. Due to its essential role in sulfur metabolism, OASS is a target for the development of novel antimicrobial agents and is also utilized in various biotechnological applications. This document provides detailed protocols and data for the expression and purification of recombinant OASS, aimed at researchers, scientists, and drug development professionals.

Data Summary: Purification and Kinetic Parameters of Recombinant OASS

The following tables summarize key quantitative data from various studies on the purification and characterization of recombinant this compound sulfhydrylase from different sources.

| Table 1: Summary of Recombinant OASS Purification | |||||

| Source Organism | Expression System | Purification Steps | Specific Activity (μmol/min/mg) | Purification Fold | Yield (%) |

| Escherichia coli (OASS-B) | E. coli pUC19 | Not specified | Not specified | Not specified | ≥ 60 |

| Methanosarcina thermophila | Acetate-grown cells | Ammonium Sulfate, Hydrophobic Interaction, Anion Exchange | 129 | 15 | 28 |

| Datura innoxia (Isoenzyme A) | Suspension cultures | Not specified | 870-893 | Not specified | Not specified |

| Alkaliphilic bacterium | Native | Ammonium Sulfate, Heat, DEAE-cellulose, Sephacryl S-300, Octyl Sepharose | 37.0 | Not specified | 21 |

| Phaseolus vulgaris | Seedlings | Not specified | 33 - 775 | 7 - 160 | Not specified |

| Table 2: Kinetic and Molecular Properties of Purified OASS | ||||

| Source Organism | Substrate | Km (mM) | Vmax or kcat | Molecular Weight (kDa) |

| Methanosarcina thermophila | Sulfide | 0.5 ± 0.08 | 129 μmol/min/mg | 36 (subunit), 93 (native) |

| Methanosarcina thermophila | O-acetyl-L-serine | Positive cooperativity | - | - |

| Alkaliphilic bacterium | O-acetyl-L-serine | 4 | 37.0 μmol/min/mg | 37 (subunit), 72 (native) |

| Aeropyrum pernix K1 | O-acetyl-L-serine | 28 | 202 s⁻¹ | - |

| Aeropyrum pernix K1 | Sulfide | < 0.2 | - | - |

| Datura innoxia (Isoenzymes A, B, C) | - | Allosteric regulation | - | 63 (A), 86 (B), 63 (C) |

Experimental Protocols

I. Expression of Recombinant OASS in E. coli

This protocol describes the overexpression of His-tagged OASS in an E. coli expression system.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an OASS expression vector (e.g., pET28a-OASS).

-

Luria-Bertani (LB) broth.

-

Kanamycin (or other appropriate antibiotic).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the OASS expression plasmid.

-

Incubate the culture overnight at 37°C with shaking (200-250 rpm).

-

The next day, use the overnight culture to inoculate 1 L of LB broth containing the antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.[1]

-

Induce protein expression by adding IPTG to a final concentration of 0.75 mM.[1]

-

Continue to incubate the culture overnight at a reduced temperature (e.g., 22°C) with shaking.[1]

-

Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C.[1] The resulting cell pellet can be stored at -80°C until further use.

II. Purification of Recombinant His-tagged OASS

This protocol outlines a typical workflow for purifying His-tagged OASS using affinity and size-exclusion chromatography.

A. Cell Lysis

Materials:

-

Lysis Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 20 mM Imidazole.[1]

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM).

-

Protease inhibitor cocktail.

-

DNase I.

-

Ultrasonicator.

Procedure:

-

Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

-

Add PLP to a final concentration of 0.1 mM, a protease inhibitor cocktail, lysozyme (1 mg/mL), and a small amount of DNase I.

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble recombinant OASS.

B. Affinity Chromatography (His-tag)

Materials:

-

HisTrap™ column (or similar nickel-charged affinity resin).

-

Lysis Buffer (as above).

-

Wash Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 50 mM Imidazole.

-

Elution Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 500 mM Imidazole.

Procedure:

-

Equilibrate the HisTrap™ column with Lysis Buffer.

-

Load the clarified cell lysate onto the column.

-

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound OASS from the column using Elution Buffer.

-

Collect the eluted fractions and analyze them by SDS-PAGE to confirm the presence and purity of the protein.

C. Size-Exclusion Chromatography (Gel Filtration)

Materials:

-

Size-exclusion chromatography column (e.g., Superdex 200).

-

Gel Filtration Buffer: 50 mM Potassium Phosphate pH 7.5, 100 mM KCl.

Procedure:

-

Concentrate the pooled fractions from the affinity chromatography step.

-

Equilibrate the size-exclusion column with Gel Filtration Buffer.

-

Load the concentrated protein sample onto the column.

-

Elute the protein with Gel Filtration Buffer at a constant flow rate.

-

Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure OASS.

III. This compound Sulfhydrylase Activity Assay

This protocol describes a colorimetric assay to measure the activity of purified OASS. The assay is based on the reaction of cysteine with ninhydrin (B49086).

Materials:

-

Assay Buffer: 100 mM MOPS buffer.

-

This compound (OAS) solution.

-

Sodium sulfide (Na₂S) solution.

-

Purified OASS enzyme.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer, a fixed concentration of Na₂S, and varying concentrations of OAS.

-

Initiate the reaction by adding a known amount of purified OASS enzyme (e.g., 0.2 µg).

-

Incubate the reaction at 37°C.

-

Stop the reaction and measure the amount of L-cysteine produced using a suitable method, such as the ninhydrin assay, which can be monitored by measuring the absorbance at 560 nm.

-

Calculate the specific activity of the enzyme in μmol of cysteine produced per minute per mg of enzyme.

Visualizations

Caption: Workflow for recombinant OASS purification.

References

Application Notes: Immobilization of O-acetylserine Sulfhydrylase for Biocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is pivotal in the biosynthesis of L-cysteine in bacteria and plants.[1][2][3] It catalyzes the β-replacement reaction of O-acetyl-L-serine (OAS) with sulfide.[3] Beyond its native role, OASS has garnered significant interest as a versatile biocatalyst for synthesizing a variety of valuable β-substituted L-α-amino acids by reacting OAS with different nucleophiles.[4]

However, the practical application of free enzymes in industrial processes is often hampered by issues such as instability, difficulty in recovery, and high operational costs. Enzyme immobilization, which involves confining enzymes to a solid support, offers a robust solution to these challenges. Immobilization can enhance enzyme stability against changes in temperature and pH, allows for easy separation of the catalyst from the reaction mixture, and facilitates repeated use, thereby improving the economic viability and sustainability of the biocatalytic process.

This document provides detailed protocols for the immobilization of this compound sulfhydrylase on magnetic nanoparticles, a method that combines high enzyme loading capacity with simple, efficient magnetic separation.

Immobilization Strategy: Affinity Attachment to Magnetic Nanoparticles

A highly effective and straightforward method for OASS immobilization is the affinity attachment of a histidine-tagged (His-tagged) version of the enzyme to metal-chelate functionalized magnetic nanoparticles (MNPs). This approach leverages the specific and strong interaction between the polyhistidine tag on the recombinant enzyme and the nickel-nitrilotriacetic acid (Ni-NTA) groups coupled to the surface of the nanoparticles. This method is advantageous as it can be performed directly from cell-free extracts, bypassing costly and time-consuming enzyme purification steps. The magnetic nature of the support allows the immobilized enzyme to be easily recovered from the reaction vessel using an external magnetic field.

Quantitative Performance Data

The immobilization of His-tagged OASS isozymes (CysK and CysM) from a recombinant Escherichia coli strain onto Ni-NTA functionalized magnetic nanoparticles (MNPs) has been shown to be highly efficient. The resulting nanobiocatalysts exhibit high enzyme loading and retain the full activity of their soluble counterparts.

Table 1: Immobilization Efficiency and Enzyme Loading

| Nanobiocatalyst | Specific Enzyme Loading (mg protein/g MNPs) | Enzyme Loading Efficiency (%) |

|---|---|---|

| His-CysK-MNPs | 150 | 80 |

| His-CysM-MNPs | 94 | 100 |

Data sourced from reference.

Table 2: Specific Activity of Free vs. Immobilized OASS

| Enzyme Form | Specific Activity (U/mg protein) |

|---|---|

| Free His-CysK | 2.3 |

| Immobilized His-CysK-MNPs | 2.3 |

| Free His-CysM | 1.7 |

| Immobilized His-CysM-MNPs | 1.7 |

Activity measured for the synthesis of β-pyrazol-1-yl-L-alanine. Data sourced from reference.

Table 3: Reusability and Stability of Immobilized OASS

| Nanobiocatalyst | Productivity Retained after 10 Cycles | Productivity Retained after 20 Cycles |

|---|---|---|

| His-CysK-MNPs | 57% | - |

| His-CysM-MNPs | 54% | - |

| Pretreated His-CysK-MNPs* | - | 62% |

Pretreatment with 50 mM β-pyrazol-1-yl-L-alanine (β-PA) was found to release weakly bound proteins, improving catalyst stability and recyclability.

Visualized Workflows and Pathways

Caption: Workflow for OASS preparation, immobilization on magnetic nanoparticles, and biocatalytic use.

Caption: Reaction pathway for the synthesis of β-substituted amino acids using immobilized OASS.

Experimental Protocols

Protocol 1: Expression and Extraction of His-tagged OASS

-

Inoculation and Growth: Inoculate a single colony of E. coli expressing the His-tagged OASS gene into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

-

Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the same antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to grow the culture for an additional 4-6 hours at 37°C.

-

Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collection: Collect the supernatant, which is the cell-free extract (CFE) containing the soluble His-tagged OASS. Determine the total protein concentration using a standard method like the Bradford assay.

Protocol 2: Immobilization of His-tagged OASS on Ni-NTA Magnetic Nanoparticles

-

Nanoparticle Preparation: Suspend the Ni-NTA functionalized magnetic nanoparticles in the lysis buffer. Wash the nanoparticles twice with the buffer, using a magnetic separator to pellet the particles between washes.

-

Binding/Immobilization: Add the CFE containing the His-tagged OASS to the prepared magnetic nanoparticles. The ratio of CFE to nanoparticles should be optimized, but a starting point of 10-20 mg of total protein per 100 mg of nanoparticles can be used.

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle end-over-end rotation to allow the His-tagged enzyme to bind to the Ni-NTA groups.

-

Washing: After incubation, separate the nanoparticles using a magnetic separator. Discard the supernatant (which contains unbound proteins).

-